(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

chiral synthesis fesoterodine enantiomeric purity

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is a chiral ketocarboxylic acid derivative with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. It is a crucial chiral building block, most notably described as a valuable intermediate for the enantioselective synthesis of fesoterodine, tolterodine, their active metabolite (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, and related compounds.

Molecular Formula C10H18O4
Molecular Weight 202.25
CAS No. 210048-05-8
Cat. No. B2428327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
CAS210048-05-8
Molecular FormulaC10H18O4
Molecular Weight202.25
Structural Identifiers
SMILESCCC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1
InChIKeyOVIXQGZZZJERJO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS 210048-05-8) for Synthesis of Tolterodine and Fesoterodine


(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is a chiral ketocarboxylic acid derivative with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol [1]. It is a crucial chiral building block, most notably described as a valuable intermediate for the enantioselective synthesis of fesoterodine, tolterodine, their active metabolite (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, and related compounds [2]. Its structure features a stereogenic center at the 2-position and contains both a carboxylic acid and a tert-butyl ester-protected ketone group, enabling regioselective synthetic transformations.

Why Procuring (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS 210048-05-8) Requires Specific Sourcing


Generic substitution in chiral synthesis is impossible without compromising downstream product quality. The (R) absolute configuration at the 2-ethyl position of this intermediate is stereochemically required for the synthesis of the target muscarinic receptor antagonists [1]. Use of the (S)-enantiomer or a racemic mixture would not yield the desired bioactive (R)-isomer of fesoterodine or its active metabolite, necessitating complex, costly, and yield-reducing separation steps. Furthermore, the tert-butoxy (tert-butyl ester) protecting group is strategically chosen for its specific lability under mild acidic conditions, which facilitates its removal without perturbing other sensitive functional groups within the molecule [1]. Substitution with a different ester protecting group, such as a methyl or benzyl ester, would alter the compound's reactivity profile, potentially leading to unwanted side reactions, different deprotection conditions, and a failure in the established industrial synthetic route.

Product-Specific Quantitative Evidence for (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS 210048-05-8)


Chiral Purity as a Prerequisite for Fesoterodine Synthesis

The compound is explicitly defined and claimed as a specific (R)-enantiomer for use in the synthesis of fesoterodine and its active metabolite [1]. The use of this single enantiomer is essential because the target drug fesoterodine is the R-(+)-isobutyric acid ester, which is subsequently cleaved in vivo to the active (R)-metabolite [1]. Employing the (S)-enantiomer would result in the synthesis of the inactive or less active (S)-isomer of the target compounds. The patent process relies on the use of this stereochemically pure intermediate to avoid a later chiral resolution step, which is a key advantage over prior art methods [1].

chiral synthesis fesoterodine enantiomeric purity

Protecting Group Selection for Chemoselective Transformations

The tert-butoxy (tert-butyl ester) moiety serves as a protecting group for the ketone functionality, enabling selective reductions at other parts of the molecule during the multi-step synthesis of the target drug [1]. The patent describes a subsequent reduction step that would be non-selective if a less hindered or more labile ester were present. The tert-butyl ester offers a balance of stability under basic and nucleophilic conditions, while being cleanly removable under acidic conditions, which are orthogonal to the reduction conditions [1].

chemoselectivity protecting groups synthetic route

Commercially Available Purity Specifications for Consistent Results

The compound is commercially available with specified minimum purity levels, typically 95% or 97% . A purity specification of ≥95% ensures a consistent, high-quality starting material, which is crucial for achieving reproducible yields and impurity profiles in a multi-kilogram synthesis. Using material of lower, undefined, or unspecified purity introduces significant risk of process failure due to unknown side reactions or the need for additional purification steps, which are costly at scale.

purity specification quality control procurement

Primary Applications for (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid (CAS 210048-05-8) in Pharmaceutical R&D and Manufacturing


Enantioselective Synthesis of Fesoterodine and Tolterodine Active Metabolite

This compound is the primary chiral intermediate for constructing the (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol core of the muscarinic receptor antagonist active metabolite, which is the pharmacologically active species from the prodrugs fesoterodine and tolterodine [1]. The patented route uses this intermediate to establish the key stereocenter early, followed by reduction and deprotection steps to build the final active pharmaceutical ingredient [1]. This application is validated by its central role in a published industrial patent route.

Development of Chiral Muscarinic Receptor Antagonists

The compound serves as a versatile starting point for synthesizing novel analogs of tolterodine and fesoterodine. Researchers can modify the ethyl group or use the free acid for further functionalization to explore structure-activity relationships around this class of muscarinic antagonists, as implied by its use in the synthesis of 'related compounds' [1].

Process Chemistry and Scale-Up for GMP Manufacturing

This intermediate is procured for the scale-up of the described patented synthesis to pilot or commercial scale [1]. Its defined purity and specific stereochemistry are critical quality attributes for Good Manufacturing Practice (GMP) production of the active metabolite and its prodrugs, ensuring batch-to-batch consistency in the final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.